Sorbitol-6-phosphate is primarily derived from glucose-6-phosphate, which is a central metabolite in carbohydrate metabolism. It can be classified as a phosphorylated sugar alcohol derivative. In plants, it serves as a precursor for sorbitol synthesis, which is crucial for osmoregulation and energy storage. In microorganisms, such as certain engineered strains of Lactobacillus casei, it is produced as part of metabolic pathways that convert sugars into sorbitol, highlighting its importance in both plant and microbial systems.
The synthesis of sorbitol-6-phosphate typically involves enzymatic reactions where glucose-6-phosphate is reduced to sorbitol-6-phosphate. The key enzyme involved is sorbitol-6-phosphate dehydrogenase. Research has shown that this enzyme exhibits varying affinities for different substrates, with kinetic parameters such as Michaelis-Menten constants being critical for understanding its functionality. For instance, studies have reported that the value for sorbitol-6-phosphate can be around 7.21 mM, indicating its efficiency in catalyzing reactions under physiological conditions .
In engineered microbial systems, such as Lactobacillus casei strains modified to express the gutF gene (which encodes for sorbitol-6-phosphate dehydrogenase), sorbitol production can be enhanced by manipulating metabolic pathways to optimize substrate availability and enzyme activity .
Sorbitol-6-phosphate has a molecular formula of . Its structure features a six-carbon chain with hydroxyl groups and a phosphate group attached to the sixth carbon. The presence of the phosphate group significantly alters its chemical properties compared to its non-phosphorylated counterpart, influencing its solubility and reactivity.
Molecular modeling studies have provided insights into the spatial arrangement of atoms within sorbitol-6-phosphate, aiding in understanding its interaction with enzymes involved in its metabolism .
Sorbitol-6-phosphate participates in several biochemical reactions:
These reactions are crucial for maintaining cellular energy balance and facilitating the synthesis of other metabolites necessary for growth and stress response.
The mechanism of action for sorbitol-6-phosphate primarily revolves around its role as a substrate for enzymatic reactions that lead to sorbitol production. The enzyme sorbitol-6-phosphate dehydrogenase catalyzes the reduction of glucose-6-phosphate to sorbitol-6-phosphate, utilizing nicotinamide adenine dinucleotide phosphate as a cofactor. This enzymatic action not only facilitates energy storage but also contributes to osmotic regulation in plants under stress conditions .
The structural analysis of the active site of this enzyme reveals critical residues that interact with substrates, providing insights into the specificity and efficiency of the reaction .
Sorbitol-6-phosphate exhibits distinctive physical properties:
Chemical properties include its ability to participate in phosphorylation reactions and its role as a reducing agent in metabolic pathways. Data on its melting point or boiling point are less frequently reported due to its primary role as an intermediate rather than a standalone compound.
Sorbitol-6-phosphate has several applications across different fields:
Sorbitol-6-phosphate (S6P), chemically designated as [(2,3,4,5,6-pentahydroxyhexyl)oxy]phosphonic acid (C₆H₁₅O₉P), represents a critical phosphorylated sugar alcohol in plant metabolic pathways. This compound belongs to the monosaccharide phosphate class, characterized by a phosphated group linked to a carbohydrate unit [5]. The molecule's backbone consists of a six-carbon chain with hydroxyl groups at each carbon position and a phosphate ester at the C6 position, creating a highly polar and water-soluble structure essential for its biological functions. With a molecular weight of 262.151 g/mol and mono-isotopic mass of 262.045369 Da, S6P serves as the immediate biosynthetic precursor to sorbitol, the dominant photosynthetic product in many economically significant Rosaceae species [5] [7].
The enzymatic conversion of glucose-6-phosphate to S6P represents a committed step in sorbitol biosynthesis, catalyzed by sorbitol-6-phosphate dehydrogenase (S6PDH, EC 1.1.1.200). Structural analyses reveal that S6PDH belongs to the aldo-keto reductase (AKR) superfamily (PF00248 domain), specifically utilizing NADPH as a cofactor to reduce the aldehyde group of glucose-6-phosphate. Kinetic studies demonstrate that rice OsS6PDH exhibits distinct substrate affinities, with a Km value of 15.9 ± 0.2 mM for glucose-6-phosphate and 7.21 ± 0.5 mM for sorbitol-6-phosphate, indicating higher catalytic efficiency for the reverse reaction under physiological conditions [3]. The enzyme displays pH-dependent activity optimization, functioning optimally between pH 7-9 for reduction reactions (glucose-6-phosphate → S6P) and pH 9-10 for oxidation reactions (S6P → glucose-6-phosphate) in Rosaceae species like apple and loquat [4].
Table 1: Molecular Properties and Enzymatic Parameters of Sorbitol-6-Phosphate
Property | Value | Significance |
---|---|---|
Chemical Formula | C₆H₁₅O₉P | Phosphorylated hexitol backbone |
Molecular Weight | 262.151 g/mol | Facilitates membrane transport |
IUPAC Name | [(2,3,4,5,6-Pentahydroxyhexyl)oxy]phosphonic acid | Describes functional groups |
Enzyme Catalyzing Formation | Sorbitol-6-phosphate dehydrogenase (S6PDH) | AKR superfamily member |
Optimal pH (Reduction) | 7.0-9.0 | Physiological range in cytosol |
Optimal pH (Oxidation) | 9.0-10.0 | Alkaline conditions |
Rice OsS6PDH Km (G6P) | 15.9 ± 0.2 mM | Substrate affinity measurement |
Rice OsS6PDH Km (S6P) | 7.21 ± 0.5 mM | Product affinity measurement |
The evolutionary trajectory of S6P metabolism reveals fundamental adaptations in carbon partitioning strategies across plant lineages. Comparative genomic analyses demonstrate that key enzymes in sorbitol biosynthesis—particularly S6PDH—underwent significant gene family expansion through lineage-specific duplication events in Rosaceae species. This expansion occurred primarily via whole-genome duplication (WGD) and proximal duplication mechanisms, with the ancestral Rosaceae genome containing at least two proximal S6PDH genes that subsequently diversified [4]. These evolutionary innovations correlate with the emergence of sorbitol as the primary photosynthetic product and phloem-mobile carbohydrate in core Rosaceae lineages approximately 90 million years ago, replacing sucrose as the dominant transport sugar [1].
Phylogenetic reconstruction divides S6PDH genes into two functionally distinct clades: Clade 1 genes (e.g., MdS6PDH-A in apple) maintain high enzymatic activity and leaf-specific expression, while Clade 2 genes (e.g., MdS6PDH-B) exhibit reduced enzymatic capacity due to exon loss variations and have diversified into stress-responsive roles [4]. This subfunctionalization is particularly pronounced in the Maleae tribe (apples, pears), where additional WGD events amplified S6PDH copy numbers compared to the Rosoideae (strawberries, roses) and Dryadoideae subfamilies. The syntenic conservation of S6PDH loci across these taxa underscores its fundamental role in carbon partitioning, with species possessing the sorbitol pathway (SPG group) showing stronger purifying selection on S6PDH and sorbitol dehydrogenase (SDH) genes versus non-sorbitol producing species (SAG group) like Arabidopsis and tomato [1] [4].
Table 2: Evolutionary Adaptations of S6P Metabolism Across Plant Taxa
Evolutionary Feature | Sorbitol-Present Group (SPG) | Sorbitol-Absent Group (SAG) |
---|---|---|
Representative Species | Apple, Pear, Peach, Mei | Arabidopsis, Tomato, Poplar |
S6PDH Gene Number | 2-4 copies | Single copy |
Primary Expansion Mechanism | Whole-genome duplication (WGD) | Not applicable |
Selection Pressure on S6PDH | Strong purifying selection | Relaxed selection |
Expression Pattern | Leaf-specific (Clade 1); Stress-induced (Clade 2) | Not expressed |
Codon Bias Frequency | Higher in S6PDH/SDH | Lower |
Functional Specialization | Carbon partitioning and stress response | No sorbitol-related function |
S6P-derived sorbitol accumulation constitutes a fundamental osmotic adjustment mechanism in plants facing water deficit. Under drought conditions, Rosaceae species like cherry (Prunus avium) exhibit significant upregulation of S6PDH activity and corresponding S6P/sorbitol accumulation in both source leaves and sink tissues. This metabolic shift enhances cellular water retention by lowering osmotic potential, with field studies demonstrating 40-60% higher sorbitol concentrations in water-stressed cherry seedlings compared to well-watered controls [8]. The physiological advantage stems from sorbitol's compatible osmolyte properties—it stabilizes proteins and membranes without disrupting cellular functions even at concentrations exceeding 100 μmol/g FW in peach leaves, a threshold toxic to non-adapted species [4] [8].
The osmotic stress response pathway shows remarkable evolutionary conservation across kingdoms. In Caenorhabditis elegans, 5% sorbitol treatment induces a 35% lifespan extension by activating glycerol biosynthesis enzymes (GPDH-1/GPDH-2) through osmotic response transcription factors [6]. Similarly, yeast (Saccharomyces cerevisiae) exhibits increased replicative longevity under hyperosmotic conditions induced by sorbitol. In plants, this conserved mechanism involves multifunctional transporters (SOT proteins) that facilitate sorbitol compartmentalization. Notably, SOT genes in Rosaceae show signatures of positive selection, enhancing their efficiency in sorbitol translocation during stress [1]. Transgenic studies confirm the protective role: apple S6PDH expression in tobacco significantly improves drought tolerance, while suppression in apple reduces osmotic adjustment capacity by 50-70% [4]. Elevated CO₂ studies reveal that S6P-mediated sorbitol accumulation operates independently of atmospheric CO₂ concentrations, maintaining its stress-protective function even under future climate scenarios [8].
Table 3: Sorbitol-6-Phosphate in Osmotic Stress Responses Across Organisms
Organism | Stress Response Mechanism | Physiological Outcome | Key Regulators |
---|---|---|---|
Rosaceae Plants | S6PDH upregulation → Sorbitol accumulation | Osmotic potential reduction; Membrane stabilization | S6PDH Clade 2 genes; SOT transporters |
Caenorhabditis elegans | GPDH-1 induction → Glycerol accumulation | 35% lifespan extension; Hyperosmotic resistance | gpdh-1; osm-7 transcription factors |
Saccharomyces cerevisiae | Compatible osmolyte accumulation | Increased replicative longevity | Sir2-dependent pathway |
Transgenic Plants | Heterologous S6PDH expression | Enhanced drought tolerance | Introduced S6PDH transgene |
Cherry Seedlings | 40-60% sorbitol increase in water deficit | Maintained turgor pressure; Photosynthetic protection | S6PDH activity uncoupled from sucrose metabolism |
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